Bisnorbiotin

Descripción

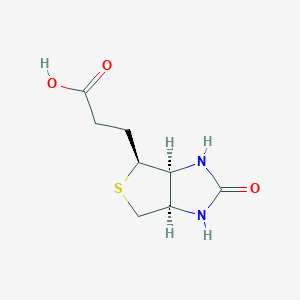

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFGCLSCEPNVQP-VPLCAKHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317948 |

Source

|

| Record name | Bisnorbiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Bisnorbiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16968-98-2 |

Source

|

| Record name | Bisnorbiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisnorbiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisnorbiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisnorbiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Bisnorbiotin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnorbiotin is a principal catabolite of biotin (Vitamin B7) formed through the β-oxidation of biotin's valeric acid side chain.[1] This document provides a detailed technical overview of bisnorbiotin, focusing on its chemical structure, physicochemical properties, metabolic pathway, and its role as a competitive inhibitor of biotin-dependent carboxylases. Detailed experimental protocols for its analysis are provided, along with a summary of key quantitative data. This guide is intended for researchers and professionals in the fields of biochemistry, nutrition, and drug development who are interested in the metabolism and potential therapeutic applications of biotin and its analogs.

Chemical Structure and Identification

Bisnorbiotin is structurally similar to biotin, featuring the same bicyclic ureido and tetrahydrothiophene rings. The key distinction is the length of the carboxylic acid side chain, which is shortened by two carbon atoms in bisnorbiotin.

Chemical Identifiers:

-

IUPAC Name: 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid

-

Molecular Formula: C₈H₁₂N₂O₃S

-

CAS Number: 16968-98-2

Structural Representations:

-

SMILES: O=C1NC2CSC(CCC(=O)O)C2N1

-

InChI: InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1

Physicochemical Properties

| Property | Bisnorbiotin | Biotin (for comparison) |

| Molecular Weight | 216.26 g/mol | 244.31 g/mol |

| Physical Description | Solid | White crystalline powder or fine long needles |

| Melting Point | Not experimentally determined | 231-233 °C |

| Water Solubility | Inferred to be soluble | 0.2 mg/mL at 25°C; very soluble in hot water |

| Organic Solvent Solubility | Inferred to be sparingly soluble | Soluble in alcohol; insoluble in common organic solvents |

Biological Significance and Metabolism

Bisnorbiotin is a naturally occurring metabolite of biotin in mammals, including humans. It is formed in the liver through the β-oxidation of biotin's valeric acid side chain, a process that also occurs in peroxisomes and mitochondria.[2] The presence and concentration of bisnorbiotin in urine are indicative of biotin turnover and status.

Metabolic Pathway: Biotin to Bisnorbiotin

The conversion of biotin to bisnorbiotin is a key step in biotin catabolism. This pathway is analogous to fatty acid β-oxidation.

Caption: Metabolic conversion of Biotin to Bisnorbiotin.

Interaction with Biotin-Dependent Carboxylases

Bisnorbiotin acts as a competitive inhibitor of biotin-dependent carboxylases. These enzymes are crucial for various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The five major biotin-dependent carboxylases in mammals are:

-

Acetyl-CoA carboxylase (ACC1 and ACC2)

-

Pyruvate carboxylase (PC)

-

Propionyl-CoA carboxylase (PCC)

-

Methylcrotonyl-CoA carboxylase (MCC)

While the inhibitory activity of bisnorbiotin is established, specific kinetic data such as inhibition constants (Ki) are not widely reported in the literature. It is understood that bisnorbiotin competes with biotin for the enzyme's binding site due to its structural similarity.

Quantitative Data

The urinary excretion of bisnorbiotin is a valuable biomarker for assessing biotin status. The following tables summarize key quantitative findings from studies in humans and rats.

Table 1: Urinary Excretion of Biotin Metabolites in Healthy Adults at Steady State

| Metabolite | Percentage of Total Biotin Excretion (Mean ± SD) |

| Biotin | 32% ± 12% |

| Bisnorbiotin | 52% ± 15% |

| Bisnorbiotin methyl ketone | 7.9% ± 5.8% |

| Biotin-d,l-sulfoxide | 4.0% ± 3.2% |

| Biotin sulfone | 3.6% ± 1.9% |

| Data from a study with six healthy adults.[1] |

Table 2: Effect of Biotin Supplementation on Urinary Excretion of Bisnorbiotin in Humans

| Condition | Fold Increase in Bisnorbiotin Excretion |

| Chronic administration of 1,200 µg biotin/day for 2 weeks | 85-fold (P < 0.0001) |

| Study conducted with 14 adult volunteers.[1] |

Table 3: Effect of Peroxisome Proliferators and Steroid Hormones on [14C]Bisnorbiotin Excretion in Rats

| Treatment | Effect on [14C]Bisnorbiotin Excretion |

| Peroxisome proliferators (clofibrate, di(2-ethylhexyl)phthalate) | Significant increase |

| Steroid hormones (dexamethasone, dehydroepiandrosterone) | Significant increase |

| Anticonvulsants (phenytoin, phenobarbital, carbamazepine) | No significant change |

| [14C]Biotin was administered intraperitoneally.[2] |

Experimental Protocols

Quantification of Bisnorbiotin in Urine by HPLC-MS/MS

While a detailed, standardized protocol for bisnorbiotin is not universally established, the following outlines a general approach based on methods for biotin and its metabolites.

Objective: To quantify the concentration of bisnorbiotin in human urine samples.

Principle: Urine samples are prepared by solid-phase extraction to concentrate the analyte and remove interfering substances. The extract is then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection.

Materials:

-

Urine samples

-

Bisnorbiotin analytical standard

-

Internal standard (e.g., deuterated biotin)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

Procedure:

-

Sample Preparation (Solid-Phase Extraction): a. Thaw frozen urine samples to room temperature. b. Centrifuge samples to remove particulate matter. c. Spike the supernatant with the internal standard. d. Condition the SPE cartridge with methanol followed by deionized water. e. Load the urine sample onto the cartridge. f. Wash the cartridge with water to remove salts and polar impurities. g. Elute bisnorbiotin and other metabolites with methanol or an appropriate organic solvent mixture. h. Evaporate the eluate to dryness under a stream of nitrogen. i. Reconstitute the residue in the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis:

-

HPLC System: A system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 3.0 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might run from 2% to 100% Mobile Phase B over several minutes to separate bisnorbiotin from biotin and other metabolites.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bisnorbiotin and the internal standard.

-

Data Analysis:

-

Generate a calibration curve using the bisnorbiotin analytical standard.

-

Calculate the concentration of bisnorbiotin in the urine samples based on the peak area ratio of the analyte to the internal standard.

References

The Function of Bisnorbiotin in Human Biotin Metabolism: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the function of bisnorbiotin in human biotin metabolism. It is intended for researchers, scientists, and drug development professionals engaged in the study of vitamin metabolism and related therapeutic areas. This document details the metabolic fate of biotin, with a specific focus on the formation and physiological relevance of its primary catabolite, bisnorbiotin. We present quantitative data on bisnorbiotin levels in human biological fluids, outline detailed experimental protocols for its quantification, and provide visual representations of the pertinent metabolic pathways.

Introduction to Biotin and its Metabolism

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential cofactor for five carboxylase enzymes in humans. These enzymes play critical roles in a variety of metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids[1]. The covalent attachment of biotin to these apocarboxylases is catalyzed by holocarboxylase synthetase (HCS), forming the active holocarboxylase[2]. The recycling of biotin from the proteolytic degradation of these enzymes is facilitated by the enzyme biotinidase, which cleaves biocytin (biotin-lysine) to release free biotin[1].

The catabolism of biotin is a crucial aspect of its homeostasis. The primary route of biotin degradation in humans is the β-oxidation of its valeric acid side chain, leading to the formation of bisnorbiotin[3]. This process is analogous to the β-oxidation of fatty acids and is thought to occur primarily in the mitochondria and peroxisomes. Bisnorbiotin, along with other minor metabolites, is subsequently excreted in the urine. The urinary concentration of bisnorbiotin is a sensitive indicator of biotin status, making its accurate quantification a valuable tool in nutritional and clinical research.

Quantitative Data on Bisnorbiotin

The concentration of bisnorbiotin in human biological fluids can vary depending on an individual's biotin intake and metabolic rate. The following tables summarize available quantitative data for bisnorbiotin in healthy adults. It is important to note that these values can be influenced by factors such as diet, pregnancy, and certain medications.

Table 1: Urinary Excretion of Biotin and its Metabolites in Healthy Adults

| Analyte | Percentage of Total Urinary Avidin-Binding Substances | Approximate 24-hour Urinary Excretion (nmol/24 hours) |

| Biotin | 32% ± 12% | 18–127[4] |

| Bisnorbiotin | 52% ± 15% | Data not consistently reported in this format |

| Bisnorbiotin methyl ketone | 7.9% ± 5.8% | Data not available |

| Biotin-d,l-sulfoxide | 4.0% ± 3.2% | Data not available |

| Biotin sulfone | 3.6% ± 1.9% | Data not available |

Data synthesized from a study of six healthy adults. The percentage values represent the mean ± standard deviation.

Table 2: Plasma Concentrations of Biotin and its Binding Characteristics in Healthy Adults

| Analyte/Parameter | Concentration/Percentage |

| Total Biotin | 133–329 pmol/L[4] |

| Free Biotin | ~81%[5] |

| Reversibly Bound Biotin | ~7%[5] |

| Covalently Bound Biotin | ~12%[5] |

| Bisnorbiotin | Normal physiological range not well-established in plasma |

Signaling and Regulatory Role of Bisnorbiotin

Emerging evidence suggests that bisnorbiotin is not merely an inert catabolite but may possess biological activity. Studies have indicated that bisnorbiotin can influence gene expression, exhibiting biotin-like effects. This suggests a potential role for bisnorbiotin in cellular signaling and regulation, extending its significance beyond being a simple marker of biotin turnover. Further research is required to fully elucidate the mechanisms and physiological consequences of bisnorbiotin's regulatory functions.

Experimental Protocols

Accurate quantification of bisnorbiotin is essential for assessing biotin status and understanding its metabolic role. The following are detailed methodologies for the analysis of bisnorbiotin in human urine and plasma.

Quantification of Urinary Bisnorbiotin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of bisnorbiotin in urine using HPLC with UV detection.

4.1.1. Sample Preparation

-

Collect a 24-hour urine sample and store it at -20°C until analysis.

-

Thaw the urine sample at room temperature.

-

Centrifuge a 10 mL aliquot of the urine at 3000 x g for 15 minutes to remove particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

To release any bound biotin and its metabolites, perform acid hydrolysis by adding an equal volume of 6 M HCl to the filtered urine and incubating at 120°C for 2 hours.

-

Neutralize the hydrolyzed sample with 6 M NaOH.

-

For solid-phase extraction (SPE) cleanup, use a C18 cartridge. a. Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the neutralized urine sample onto the cartridge. c. Wash the cartridge with 5 mL of deionized water to remove unretained impurities. d. Elute bisnorbiotin and other biotin metabolites with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 200 nm.

-

Quantification: Use a calibration curve prepared with a certified bisnorbiotin standard.

Quantification of Plasma Bisnorbiotin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of bisnorbiotin in plasma.

4.2.1. Sample Preparation

-

Collect blood in EDTA-containing tubes and centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled bisnorbiotin).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (optimization required).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for bisnorbiotin and the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for bisnorbiotin analysis.

Conclusion

Bisnorbiotin is a significant catabolite of biotin in humans, and its urinary excretion serves as a reliable biomarker for assessing biotin status. The formation of bisnorbiotin occurs through the well-established β-oxidation pathway. While traditionally viewed as an inactive metabolite, recent findings suggest a potential role for bisnorbiotin in gene regulation, warranting further investigation. The detailed experimental protocols and metabolic pathway diagrams provided in this guide offer valuable resources for researchers and professionals in the field, facilitating a deeper understanding of human biotin metabolism and the function of bisnorbiotin. Continued research into the biological activities of bisnorbiotin may unveil novel therapeutic opportunities and refine our understanding of vitamin homeostasis.

References

Bisnorbiotin: A Primary Metabolite of Biotin - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or vitamin B7, is a water-soluble vitamin crucial for a range of metabolic processes. It acts as a covalently bound coenzyme for five mammalian carboxylases, playing a vital role in fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids. The metabolic fate of biotin involves a series of catabolic pathways, primarily the β-oxidation of its valeric acid side chain, leading to the formation of several metabolites. Among these, bisnorbiotin is a principal catabolite, representing a significant portion of the excreted biotin pool. This technical guide provides a comprehensive overview of bisnorbiotin, focusing on its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols for its analysis.

The Biochemical Pathway of Bisnorbiotin Formation

Bisnorbiotin is the product of the first cycle of β-oxidation of biotin's valeric acid side chain. This catabolic process is analogous to the β-oxidation of fatty acids and occurs in both mitochondria and peroxisomes.[1] The pathway involves a series of enzymatic reactions that shorten the five-carbon valeric acid side chain by two carbons.

The key steps in the formation of bisnorbiotin from biotin are:

-

Activation of Biotin: Biotin is first activated to its coenzyme A (CoA) ester, biotinyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Dehydrogenation: Biotinyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form an enoyl-CoA intermediate.

-

Hydration: The enoyl-CoA intermediate is hydrated by an enoyl-CoA hydratase to form a hydroxyacyl-CoA derivative.

-

Oxidation: The hydroxyacyl-CoA derivative is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to a ketoacyl-CoA derivative.

-

Thiolytic Cleavage: Finally, the ketoacyl-CoA derivative undergoes thiolytic cleavage by a thiolase, releasing acetyl-CoA and forming bisnorbiotinyl-CoA. The bisnorbiotinyl-CoA can then be hydrolyzed to bisnorbiotin.

Further cycles of β-oxidation can lead to the formation of tetranorbiotin.

Signaling Pathway Diagram

The metabolic conversion of biotin to bisnorbiotin via β-oxidation can be visualized as follows:

Enzymes Involved in Bisnorbiotin Formation

The enzymes responsible for the β-oxidation of biotin are believed to be the same as those involved in fatty acid metabolism, although specific isoforms with a preference for biotinyl-CoA may exist.

-

Acyl-CoA Synthetase (ACS): This enzyme activates biotin by converting it to biotinyl-CoA. Several isoforms of ACS exist in mitochondria and peroxisomes with varying substrate specificities.

-

Acyl-CoA Dehydrogenase (ACAD): Different ACADs exist with specificities for short-, medium-, long-, and very-long-chain fatty acids. The specific ACAD involved in biotin metabolism is not definitively identified.

-

Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the double bond. Both mitochondrial and peroxisomal isoforms exist.

-

3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme carries out the second oxidation step.

-

Thiolase: This enzyme cleaves the ketoacyl-CoA, releasing acetyl-CoA and the shortened acyl-CoA.

Note: Specific kinetic parameters for these enzymes with biotin and its derivatives as substrates are not extensively documented in the current scientific literature, highlighting an area for future research.

Quantitative Data on Bisnorbiotin

Bisnorbiotin is a major urinary metabolite of biotin. Its concentration can be an indicator of biotin status.

Table 1: Urinary Excretion of Biotin and its Metabolites in Healthy Adults

| Metabolite | Percentage of Total Urinary Avidin-Binding Substances (%) |

| Biotin | 32 ± 12 |

| Bisnorbiotin | 52 ± 15 |

| Bisnorbiotin methyl ketone | 7.9 ± 5.8 |

| Biotin-d,l-sulfoxide | 4.0 ± 3.2 |

| Biotin sulfone | 3.6 ± 1.9 |

| Data from Zempleni et al. (1999)--INVALID-LINK-- |

Table 2: Reference Concentrations of Biotin in Healthy Adults

| Biological Fluid | Concentration Range |

| Serum/Plasma Biotin | 133–329 pmol/L[2] |

| Urine Biotin (24 hours) | 18–127 nmol/24 hours[2] |

| Normal Plasma Biotin | 0.1 to 0.8 ng/mL[3] |

Note: While reference ranges for biotin are established, specific reference ranges for bisnorbiotin in plasma and urine determined by highly sensitive methods like LC-MS/MS are not yet universally standardized and can vary between laboratories. Urinary excretion of bisnorbiotin is considered a potential marker for biotin status.[4][5]

Experimental Protocols

The accurate quantification of bisnorbiotin requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Experimental Workflow Diagram

Detailed Protocol for Urinary Bisnorbiotin Quantification by LC-MS/MS

This protocol is a composite based on established methods for biotin and its metabolites.[4][6][7] Note: Method validation is essential for accurate results.

4.2.1. Materials and Reagents

-

Bisnorbiotin analytical standard (requires sourcing from a specialty chemical supplier)

-

Isotopically labeled bisnorbiotin (e.g., d4-bisnorbiotin) as an internal standard (IS)

-

Methanol, acetonitrile, formic acid, ammonium formate (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Human urine samples

4.2.2. Sample Preparation

-

Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris. Store supernatant at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples on ice. To 500 µL of urine, add a known concentration of the isotopically labeled bisnorbiotin internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

-

Elute bisnorbiotin and the internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.2.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure separation from other biotin metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both bisnorbiotin and the internal standard need to be determined by infusing the pure standards. For example:

-

Bisnorbiotin: [M+H]+ → fragment 1, [M+H]+ → fragment 2

-

Labeled Bisnorbiotin (IS): [M+H]+ → fragment 1, [M+H]+ → fragment 2

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.

-

4.2.4. Quantification

-

Prepare a calibration curve using known concentrations of the bisnorbiotin analytical standard spiked into a surrogate matrix (e.g., water or stripped urine) and the constant concentration of the internal standard.

-

Calculate the ratio of the peak area of bisnorbiotin to the peak area of the internal standard for each calibrator and sample.

-

Determine the concentration of bisnorbiotin in the samples by interpolating their area ratios on the calibration curve.

Significance and Potential Applications

Biomarker of Biotin Status

The urinary excretion of bisnorbiotin is a reflection of biotin intake and catabolism. Elevated levels of bisnorbiotin relative to biotin may indicate increased biotin turnover, which has been observed in conditions such as pregnancy and lactation.[5] Therefore, monitoring bisnorbiotin levels can provide valuable insights into an individual's biotin status.

Pharmacological Activity and Drug Development

While research is ongoing, some studies suggest that bisnorbiotin may act as a weak antagonist to biotin.[6] It has been shown to compete with biotin for binding to biotin-dependent enzymes, potentially modulating their activity.[6] This antagonistic property, although weak, opens up possibilities for its investigation as a lead compound in drug discovery programs aimed at modulating biotin-dependent pathways. However, more extensive research is required to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

Bisnorbiotin is a primary and quantitatively significant metabolite of biotin, formed through the well-established β-oxidation pathway. Its analysis, particularly through robust LC-MS/MS methods, provides a valuable tool for assessing biotin status and metabolism. While the fundamental aspects of its formation are understood, further research is needed to delineate the specific enzymes and their kinetics, establish standardized reference ranges, and fully explore the physiological and pharmacological implications of this key biotin catabolite. This guide provides a solid foundation for researchers and drug development professionals to delve into the study of bisnorbiotin and its role in human health and disease.

References

- 1. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotin [ods.od.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and assessment of markers of biotin status in healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. lcms.cz [lcms.cz]

- 7. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The B-Oxidation of Biotin: A Technical Guide to the Formation of Bisnorbiotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential water-soluble vitamin that serves as a crucial coenzyme for several carboxylases involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. While the anabolic roles of biotin are well-documented, its catabolic pathways are less extensively characterized. One of the primary catabolic routes for biotin in mammals is the β-oxidation of its valeric acid side chain, leading to the formation of bisnorbiotin. This process is analogous to the β-oxidation of fatty acids and is essential for biotin homeostasis. This technical guide provides an in-depth exploration of the formation of bisnorbiotin from biotin, detailing the enzymatic steps, subcellular localization, and available experimental methodologies.

The β-Oxidation Pathway of Biotin

The conversion of biotin to bisnorbiotin involves a cyclical series of enzymatic reactions that shorten the valeric acid side chain by two carbons. This pathway is presumed to occur primarily in the mitochondria, mirroring the β-oxidation of short- and medium-chain fatty acids. While the specific enzymes dedicated to biotin β-oxidation have not been fully elucidated, it is widely accepted that the canonical enzymes of fatty acid β-oxidation are involved.

The overall transformation can be visualized as follows:

Step 1: Activation of Biotin

Before β-oxidation can commence, the carboxyl group of biotin's valeric acid side chain must be activated. This is achieved by an Acyl-CoA Synthetase (ACS) , which catalyzes the ATP-dependent formation of a thioester bond with coenzyme A (CoA), yielding biotinyl-CoA . The specific ACS isoform(s) responsible for this activation have not been definitively identified, but it is likely that a medium-chain acyl-CoA synthetase is involved.

Step 2: Dehydrogenation

Biotinyl-CoA is then oxidized by an Acyl-CoA Dehydrogenase (ACAD) . This enzyme introduces a double bond between the α- and β-carbons (C2 and C3) of the valeric acid side chain, forming Δ²-enoyl-biotinyl-CoA . This reaction is analogous to the first step of fatty acid β-oxidation and involves the reduction of FAD to FADH₂.

Step 3: Hydration

The double bond of Δ²-enoyl-biotinyl-CoA is hydrated by Enoyl-CoA Hydratase (ECH) , which adds a hydroxyl group to the β-carbon, resulting in the formation of 3-hydroxybiotinyl-CoA .

Step 4: Oxidation

The hydroxyl group of 3-hydroxybiotinyl-CoA is then oxidized to a keto group by 3-Hydroxyacyl-CoA Dehydrogenase (HADH) . This reaction produces 3-keto-biotinyl-CoA and reduces NAD⁺ to NADH.

Step 5: Thiolysis

The final step of the β-oxidation cycle is the thiolytic cleavage of 3-keto-biotinyl-CoA by β-Ketothiolase (ACAT) . This reaction releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA, which in this case is bisnorbiotinyl-CoA .

Final Step: Hydrolysis

The resulting bisnorbiotinyl-CoA can then be hydrolyzed by a thioesterase to release bisnorbiotin and free CoA.

Chemical Structures

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Structure |

| Biotin | C₁₀H₁₆N₂O₃S | 244.31 |  |

| Bisnorbiotin | C₈H₁₂N₂O₃S | 216.26 |  |

Table 1: Chemical properties of biotin and bisnorbiotin.

Subcellular Localization

The β-oxidation of fatty acids occurs in both mitochondria and peroxisomes. While the primary site for the β-oxidation of biotin has not been definitively established, the structural similarity of biotin's valeric acid side chain to short- and medium-chain fatty acids suggests that this process predominantly occurs in the mitochondria . Peroxisomes are typically involved in the oxidation of very long-chain fatty acids and branched-chain fatty acids, making their involvement in biotin catabolism less likely, though it cannot be entirely ruled out without further investigation.

Experimental Protocols

Studying the β-oxidation of biotin requires specific methodologies to track the conversion of biotin to its metabolites. Below are outlines of key experimental protocols.

In Vitro β-Oxidation Assay with Isolated Mitochondria

This assay allows for the direct measurement of bisnorbiotin formation in a controlled environment.

Workflow:

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, biotin (or ¹³C-labeled biotin for tracer studies), ATP, CoA, NAD⁺, and FAD.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Quenching and Metabolite Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile/methanol/water mixture). Centrifuge to pellet protein and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify biotin and bisnorbiotin.

Cell-Based Assay for Biotin Metabolism

This assay allows for the study of biotin β-oxidation in a cellular context.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes) in appropriate media.

-

Labeling: Supplement the culture medium with a known concentration of stable isotope-labeled biotin (e.g., ¹³C-biotin).

-

Incubation: Incubate the cells for a specified time to allow for biotin uptake and metabolism.

-

Cell Lysis and Metabolite Extraction: Wash the cells, lyse them, and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the cell extracts by LC-MS/MS to determine the levels of labeled biotin and bisnorbiotin.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically on the enzyme kinetics of biotin β-oxidation. However, urinary concentrations of biotin and its metabolites, including bisnorbiotin, have been measured in human studies.

| Metabolite | Typical Urinary Concentration (nmol/24h) |

| Biotin | 18 - 127 |

| Bisnorbiotin | Data not consistently reported, but generally lower than biotin |

Table 2: Representative urinary excretion levels of biotin. Quantitative data for bisnorbiotin is less consistently available in the literature.

Regulation of Biotin β-Oxidation

The regulation of biotin β-oxidation is not well understood. However, it is likely subject to similar regulatory mechanisms as fatty acid β-oxidation.

Potential Regulatory Mechanisms:

-

Substrate Availability: The intracellular concentration of biotin and biotinyl-CoA will directly influence the rate of the pathway.

-

Hormonal Regulation: Hormones that regulate fatty acid metabolism, such as insulin and glucagon, may also influence biotin catabolism. For instance, high-dose biotin intake in rats has been shown to activate fat oxidation.

-

Transcriptional Regulation: The expression of the genes encoding the β-oxidation enzymes may be regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.

Conclusion

The formation of bisnorbiotin via the β-oxidation of biotin is a key catabolic pathway for this essential vitamin. While the general steps are understood to mirror fatty acid β-oxidation, further research is needed to identify the specific enzymes involved, their kinetic properties, and the precise regulatory mechanisms that govern this process. The experimental protocols outlined in this guide provide a framework for future investigations that will undoubtedly shed more light on the intricate details of biotin metabolism, with potential implications for nutrition, metabolic disorders, and drug development.

An In-depth Technical Guide to the Catabolism of Biotin to Bisnorbiotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, is an essential water-soluble vitamin that plays a critical role as a cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. The degradation of biotin is a crucial aspect of its homeostasis. One of the primary catabolic pathways involves the shortening of biotin's valeric acid side chain through β-oxidation to form bisnorbiotin. This guide provides a comprehensive overview of the enzymatic steps, subcellular localization, and key intermediates in the conversion of biotin to bisnorbiotin. It also outlines experimental protocols for studying this metabolic pathway and presents quantitative data where available.

Introduction

Biotin is indispensable for cellular metabolism. Its catabolism is a regulated process that ensures the removal of excess biotin and the recycling of its components. The principal route for the degradation of the biotin side chain is β-oxidation, a pathway analogous to the catabolism of fatty acids. This process results in the formation of bisnorbiotin, a metabolite with a valeric acid side chain that is two carbons shorter than that of biotin. Understanding this pathway is vital for researchers in nutrition, metabolic disorders, and drug development, as alterations in biotin catabolism can have significant physiological consequences.

The β-Oxidation Pathway of Biotin to Bisnorbiotin

The conversion of biotin to bisnorbiotin occurs through a series of enzymatic reactions that mirror the β-oxidation of fatty acids. This process is thought to take place primarily in the mitochondria and peroxisomes.[1] The key steps are outlined below.

Step 1: Activation of Biotin

Before β-oxidation can commence, the valeric acid side chain of biotin must be activated by being attached to Coenzyme A (CoA). This reaction is catalyzed by a biotinyl-CoA synthetase (also known as an acyl-CoA synthetase).

-

Reaction: Biotin + ATP + CoA → Biotinyl-CoA + AMP + PPi

Step 2: Dehydrogenation

The newly formed biotinyl-CoA is then oxidized by an acyl-CoA dehydrogenase , introducing a double bond between the α and β carbons of the valeric acid side chain.

-

Reaction: Biotinyl-CoA + FAD → α,β-Dehydrobiotinyl-CoA + FADH₂

Step 3: Hydration

An enoyl-CoA hydratase adds a water molecule across the double bond of α,β-dehydrobiotinyl-CoA, forming a hydroxyl group on the β-carbon.

-

Reaction: α,β-Dehydrobiotinyl-CoA + H₂O → β-Hydroxybiotinyl-CoA

Step 4: Oxidation

The hydroxyl group on β-hydroxybiotinyl-CoA is then oxidized to a keto group by a β-hydroxyacyl-CoA dehydrogenase .

-

Reaction: β-Hydroxybiotinyl-CoA + NAD⁺ → β-Ketobiotinyl-CoA + NADH + H⁺

Step 5: Thiolytic Cleavage

Finally, a thiolase enzyme cleaves β-ketobiotinyl-CoA, releasing a molecule of acetyl-CoA and forming bisnorbiotinyl-CoA. Bisnorbiotinyl-CoA can then be hydrolyzed to bisnorbiotin.

-

Reaction: β-Ketobiotinyl-CoA + CoA → Bisnorbiotinyl-CoA + Acetyl-CoA

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of biotin catabolism and a general workflow for its experimental analysis.

References

Bisnorbiotin and its Relationship to Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin, or vitamin B7, is an essential micronutrient for human health, playing a critical role as a cofactor for several carboxylase enzymes involved in key metabolic pathways. While dietary intake is the primary source of biotin for the host, the gut microbiota is increasingly recognized as a significant contributor to the host's biotin pool, both through de novo synthesis and metabolic degradation. One of the key catabolites of biotin is bisnorbiotin, a product of the β-oxidation of biotin's valeric acid side chain. This technical guide provides a comprehensive overview of the current understanding of bisnorbiotin, with a specific focus on its relationship with the gut microbiota. It is intended for researchers, scientists, and drug development professionals who are interested in the intricate interplay between microbial metabolism of vitamins and host physiology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this emerging area of research.

Introduction to Bisnorbiotin

Bisnorbiotin is a metabolite of biotin characterized by a shorter valeric acid side chain, resulting from the removal of two carbon atoms through β-oxidation. Early studies on biotin catabolism in microorganisms identified bisnorbiotin as a key intermediate[1]. While the host's liver is also capable of this conversion, the gut microbiota is a significant site of biotin degradation to bisnorbiotin. The presence and concentration of bisnorbiotin in biological fluids can, therefore, reflect both host and microbial metabolic activity.

The Role of Gut Microbiota in Biotin Metabolism

The human gut is colonized by a complex and dynamic community of microorganisms that can influence host health in numerous ways, including through the metabolism of essential nutrients like biotin.

Microbial Biotin Synthesis and Degradation

The gut microbiota harbors a diverse range of bacteria capable of both synthesizing and consuming biotin[2]. Genera such as Bacteroides and Prevotella are known to possess the genetic machinery for de novo biotin synthesis, while others are auxotrophs and require an external source of the vitamin. This creates a competitive and cooperative environment within the gut for this essential micronutrient.

The degradation of biotin by gut microbes is a crucial aspect of this interplay. The primary pathway for biotin catabolism is the β-oxidation of its valeric acid side chain, a process analogous to fatty acid oxidation[1]. This multi-step enzymatic process sequentially shortens the side chain, leading to the formation of bisnorbiotin and subsequently tetranorbiotin.

Bacterial Genera Implicated in Bisnorbiotin Production

While the specific species responsible for the majority of bisnorbiotin production in the human gut are still under active investigation, early research points towards certain bacteria known for their robust metabolic capabilities. Studies on biotin degradation have often utilized model organisms such as Pseudomonas species and the yeast Rhodotorula glutinis, which have been shown to efficiently catabolize biotin to bisnorbiotin and other downstream metabolites. It is plausible that gut-resident bacteria possessing similar enzymatic machinery for β-oxidation contribute to the bisnorbiotin pool in the intestine.

Quantitative Data on Bisnorbiotin Production

A significant challenge in the field is the lack of comprehensive quantitative data on the conversion of biotin to bisnorbiotin by the gut microbiota. To date, no published studies have presented a systematic quantification of these conversion rates across different bacterial species or in response to varying environmental conditions within the gut. The following table represents a template for the type of quantitative data that is needed to advance the field. Future research should aim to populate such tables to provide a clearer picture of the dynamics of microbial biotin metabolism.

| Bacterial Species/Consortium | Initial Biotin Concentration (µM) | Incubation Time (h) | Bisnorbiotin Concentration (µM) | Conversion Rate (%) | Reference |

| [Example Species 1] | [Value] | [Value] | [Value] | [Value] | [Future Study] |

| [Example Species 2] | [Value] | [Value] | [Value] | [Value] | [Future Study] |

| [Human Fecal Microbiota] | [Value] | [Value] | [Value] | [Value] | [Future Study] |

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments.

In Vitro Biotin Degradation Assay by Fecal Microbiota

This protocol describes a method to assess the capacity of a gut microbial community from a fecal sample to degrade biotin into bisnorbiotin.

Objective: To quantify the conversion of biotin to bisnorbiotin by a mixed culture of human gut bacteria.

Materials:

-

Fresh fecal sample

-

Anaerobic basal medium (e.g., Gifu Anaerobic Medium)

-

Biotin stock solution (sterile-filtered)

-

Internal standard (e.g., ¹³C-labeled bisnorbiotin)

-

Solvents for extraction (e.g., methanol, acetonitrile)

-

Anaerobic chamber or workstation

-

Incubator

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced anaerobic basal medium.

-

Inoculation: Inoculate fresh anaerobic basal medium with the fecal slurry to a final concentration of 1% (v/v).

-

Biotin Spiking: Add biotin from a sterile stock solution to the inoculated medium to a final concentration of [Specify concentration, e.g., 10 µM]. A control with no added biotin should also be prepared.

-

Incubation: Incubate the cultures anaerobically at 37°C.

-

Time-Course Sampling: At designated time points (e.g., 0, 6, 12, 24, 48 hours), aseptically remove aliquots of the culture.

-

Sample Quenching and Extraction: Immediately quench metabolic activity by adding a cold solvent (e.g., methanol) and the internal standard. Centrifuge to pellet bacterial cells and debris.

-

Analysis: Analyze the supernatant for biotin and bisnorbiotin concentrations using a validated HPLC-MS/MS method (see Protocol 4.2).

HPLC-MS/MS Quantification of Bisnorbiotin in Fecal Samples

This protocol outlines a general procedure for the sensitive and specific quantification of bisnorbiotin in fecal samples.

Objective: To accurately measure the concentration of bisnorbiotin in human feces.

Sample Preparation:

-

Homogenization: Homogenize a known weight of fecal sample in a suitable buffer or solvent.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., stable isotope-labeled bisnorbiotin) to the homogenate.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate small molecules and remove proteins and other interfering substances.

-

Concentration and Reconstitution: Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Example for a Triple Quadrupole Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bisnorbiotin: [Precursor ion (m/z)] -> [Product ion (m/z)]

-

Internal Standard: [Precursor ion (m/z)] -> [Product ion (m/z)]

-

-

Collision Energy and other parameters: To be optimized for the specific instrument.

Data Analysis:

-

Generate a standard curve using known concentrations of bisnorbiotin.

-

Quantify the concentration of bisnorbiotin in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

Currently, there is a significant gap in the scientific literature regarding the direct interaction of bisnorbiotin with host cell signaling pathways. While the impact of biotin deficiency on cellular signaling, such as the mTOR pathway in immune cells, is being explored, it is unknown if bisnorbiotin itself has any signaling activity. The diagrams below illustrate the known metabolic pathway for bisnorbiotin formation and a proposed experimental workflow for investigating its potential biological effects.

Future Directions and Conclusion

The study of bisnorbiotin and its relationship with the gut microbiota is a nascent field with significant potential to uncover new aspects of host-microbe interactions. Key areas for future research include:

-

Quantitative Analysis: There is a pressing need for robust quantitative data on the production of bisnorbiotin by a wide range of gut microbial species and communities under various dietary conditions.

-

Enzyme Identification: The specific microbial enzymes responsible for the β-oxidation of biotin should be identified and characterized.

-

Host-Signaling: The most critical knowledge gap is the potential interaction of bisnorbiotin with host cell signaling pathways. Investigating whether bisnorbiotin can modulate immune responses, intestinal barrier function, or metabolic signaling is a priority.

-

Clinical Relevance: Understanding how the microbial production of bisnorbiotin is altered in disease states such as inflammatory bowel disease, metabolic syndrome, and colorectal cancer could provide new diagnostic or therapeutic avenues.

References

An In-depth Technical Guide on the Impact of Diet on Urinary Bisnorbiotin Levels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Biotin (Vitamin B7) is an essential water-soluble vitamin that serves as a cofactor for five carboxylase enzymes crucial for the metabolism of fatty acids, glucose, and amino acids. The catabolism of biotin is a key indicator of its status in the body, with urinary excretion of its metabolites providing a non-invasive window into biotin turnover. This technical guide focuses on bisnorbiotin, a principal catabolite of biotin formed via β-oxidation. It synthesizes current research to detail the impact of dietary biotin intake on urinary bisnorbiotin levels, provides comprehensive experimental protocols for its measurement, and illustrates the underlying metabolic pathways and experimental workflows.

The Biotin Catabolic Pathway

In mammals, biotin is metabolized through two primary pathways: the oxidation of the valeric acid side chain and the oxidation of the sulfur atom in the heterocyclic ring.[1][2][3][4] Bisnorbiotin is the product of the first pathway, where the five-carbon valeric acid side chain is shortened by a two-carbon unit, a process analogous to the β-oxidation of fatty acids.[3][4] This conversion is believed to occur primarily in the liver, within peroxisomes or mitochondria.[5] Further oxidation can lead to the formation of tetranorbiotin.[3][4] The second major pathway involves the oxidation of the sulfur atom, resulting in biotin sulfoxide.[2][3] These catabolites, along with unmetabolized biotin, are excreted in the urine.[2] Decreased urinary excretion of both biotin and bisnorbiotin is considered an early and sensitive indicator of biotin deficiency.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biotin Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Biotin biotransformation to bisnorbiotin is accelerated by several peroxisome proliferators and steroid hormones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin status: which are valid indicators and how do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bisnorbiotin as a Clinical Biomarker for Biotin Deficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential water-soluble vitamin that serves as a vital cofactor for five carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Biotin deficiency, although rare, can lead to a range of dermatological and neurological manifestations. Accurate and early assessment of biotin status is critical for timely intervention. While plasma biotin levels can be measured, they may not accurately reflect tissue stores. Consequently, the measurement of biotin metabolites in urine has emerged as a more sensitive and reliable indicator of biotin status. This document provides detailed application notes and protocols for the use of bisnorbiotin, a principal catabolite of biotin, as a clinical biomarker for biotin deficiency.

Bisnorbiotin is formed through the beta-oxidation of the valeric acid side chain of biotin. In a state of biotin deficiency, the urinary excretion of both biotin and its catabolite, bisnorbiotin, is significantly reduced, making them early and sensitive indicators of declining biotin status. Additionally, the measurement of 3-hydroxyisovaleric acid (3-HIA), a metabolite that accumulates when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is impaired, provides a complementary functional marker of biotin deficiency. The simultaneous quantification of urinary bisnorbiotin and 3-HIA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and comprehensive assessment of biotin nutritional status.

Quantitative Data Summary

The following tables summarize the urinary excretion levels of bisnorbiotin and 3-hydroxyisovaleric acid in different states of biotin nutrition. These values are indicative and may vary between laboratories and patient populations.

Table 1: Urinary Bisnorbiotin and 3-Hydroxyisovaleric Acid Levels in Response to Biotin Depletion and Repletion in Healthy Adults

| Analyte | Biotin-Sufficient (Baseline) | Biotin-Deficient (Induced) | Biotin-Repleted |

| Bisnorbiotin | Normal Excretion | Significantly Decreased | Return to Normal Levels |

| 3-Hydroxyisovaleric Acid (µmol/day) | 77 - 195 | > 195 (e.g., 272 ± 92)[1] | Return to Normal Range |

Table 2: Molar Proportions of Biotin and its Major Metabolites in Human Urine

| Metabolite | Molar Proportion |

| Biotin | ~ 3 |

| Bisnorbiotin | ~ 2 |

| Biotin Sulfoxide | ~ 1 |

Signaling and Metabolic Pathways

Biotin Catabolism Pathway

The primary route for biotin catabolism in mammals is the beta-oxidation of its valeric acid side chain, a process analogous to fatty acid beta-oxidation. This pathway sequentially shortens the side chain, leading to the formation of bisnorbiotin and subsequently tetranorbiotin. Another minor pathway involves the oxidation of the sulfur atom in the thiophene ring.

Leucine Catabolism and 3-HIA Formation in Biotin Deficiency

In biotin-sufficient states, the enzyme methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor, plays a key role in the catabolism of the amino acid leucine. In biotin deficiency, the activity of this enzyme is reduced, leading to the accumulation of its substrate, 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, resulting in the increased production and urinary excretion of 3-hydroxyisovaleric acid (3-HIA).

Experimental Protocols

Protocol 1: Quantification of Urinary Bisnorbiotin and 3-Hydroxyisovaleric Acid by LC-MS/MS

This protocol describes a method for the simultaneous determination of bisnorbiotin and 3-HIA in human urine using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

Bisnorbiotin certified reference material

-

3-Hydroxyisovaleric acid certified reference material

-

Isotopically labeled internal standards (e.g., d3-bisnorbiotin, d6-3-hydroxyisovaleric acid)

-

LC-MS grade water, acetonitrile, and formic acid

-

Urine samples (first morning void or 24-hour collection)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4,000 x g for 10 minutes to pellet any precipitate.

-

To 100 µL of the supernatant, add 10 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Bisnorbiotin: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)3-HIA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)(Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used.) |

4. Data Analysis and Interpretation

-

Construct calibration curves for both bisnorbiotin and 3-HIA using the peak area ratios of the analyte to its corresponding internal standard.

-

Quantify the concentrations in the urine samples from the calibration curves.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Compare the results to established reference ranges for biotin-sufficient and deficient populations. Decreased bisnorbiotin and increased 3-HIA levels are indicative of biotin deficiency.

Experimental Workflow Diagram

Conclusion

The quantification of urinary bisnorbiotin, in conjunction with 3-hydroxyisovaleric acid, provides a sensitive and specific method for the assessment of biotin status. Decreased levels of bisnorbiotin serve as a direct indicator of reduced biotin availability and catabolism, while elevated 3-HIA levels provide a functional readout of impaired biotin-dependent enzyme activity. The detailed protocols and methodologies presented in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately evaluate biotin deficiency in clinical and research settings. The use of these biomarkers can aid in the diagnosis of biotin-responsive inborn errors of metabolism, the monitoring of nutritional interventions, and the assessment of potential drug-nutrient interactions affecting biotin metabolism.

References

Standard Protocol for Measuring Biotin Metabolites in Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that serves as an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The measurement of biotin and its metabolites in plasma is crucial for assessing nutritional status, diagnosing inherited metabolic disorders, and understanding the pharmacokinetics of biotin supplementation. High doses of biotin are increasingly used for therapeutic purposes, which can interfere with many common clinical laboratory tests that use biotin-streptavidin technology.[1][2] This application note provides detailed protocols for the quantitative analysis of biotin and its primary metabolites, bisnorbiotin and biotin sulfoxide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Key Biotin Metabolites

The primary biotin metabolites of interest in plasma are formed through the oxidation of the sulfur atom or the beta-oxidation of the valeric acid side chain.[3][4]

-

Biotin: The parent vitamin.

-

Bisnorbiotin: A catabolite of biotin formed by the beta-oxidation of the valeric acid side chain.

-

Biotin Sulfoxide: A product of the oxidation of the sulfur atom in the thiophane ring.

Quantitative Data Summary

The concentration of biotin and its metabolites can vary based on dietary intake and supplementation. While the normal range for biotin is relatively established, the physiological ranges for its metabolites are less defined.

Table 1: Typical Plasma Concentrations of Biotin and its Metabolites

| Analyte | Typical Concentration Range (ng/L) | Method of Analysis | Notes |

| Biotin | 400 - 1200 | LC-MS/MS, ELISA | In healthy, unsupplemented adults.[3] |

| Bisnorbiotin | Not well-established | LC-MS/MS | Constitutes a significant portion of biotin catabolites. |

| Biotin Sulfoxide | Not well-established | LC-MS/MS | Levels can increase after biotin supplementation. |

Note: After administration of pharmacological doses of biotin, bisnorbiotin and biotin sulfoxide can account for 13-23% and 5-15% of the total urinary biotin-related compounds, respectively. Plasma concentrations of these metabolites are expected to be proportional.

Experimental Protocols

Method 1: LC-MS/MS for Biotin and Metabolites

This method provides high specificity and the ability to simultaneously quantify biotin and its metabolites.

4.1.1 Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled biotin).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.2 Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

4.1.3 Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Biotin: To be determined empiricallyBisnorbiotin: To be determined empiricallyBiotin Sulfoxide: To be determined empiricallyInternal Standard: To be determined empirically |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Method 2: Competitive ELISA for Total Biotin

This method is suitable for high-throughput screening of total biotin concentration. Note that most commercial ELISA kits detect total avidin-binding substances, which may include biotin and its metabolites.

4.2.1 Sample Preparation

-

Collect plasma using heparin as an anticoagulant.

-

Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

-

Assay immediately or aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Dilute plasma samples with the provided sample diluent as per the kit manufacturer's instructions.

4.2.2 General ELISA Protocol

-

Prepare standards and samples in duplicate or triplicate.

-

Add 50 µL of standard or sample to the appropriate wells of the biotin-coated microplate.

-

Add 50 µL of HRP-conjugated streptavidin to each well.

-

Incubate for 60 minutes at 37°C.

-

Wash the plate 3-5 times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 10 minutes.

-

Calculate the biotin concentration based on the standard curve.

Visualizations

Biotin Metabolism Pathway

Caption: Simplified overview of biotin metabolism and catabolism.

LC-MS/MS Experimental Workflow```dot

// Nodes Start [label="Plasma Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitation [label="Protein Precipitation\n(Methanol + Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation\n(14,000 x g, 10 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Injection [label="LC Injection", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC_Injection; LC_Injection -> Separation; Separation -> MS_Detection; MS_Detection -> Data_Analysis; Data_Analysis -> End; }

Caption: General workflow for competitive ELISA of total biotin.

References

The Role of Bisnorbiotin in Cellular-Level Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies of proximity-dependent biotinylation assays, with a special focus on the implications of biotin metabolism, including the formation of bisnorbiotin. While bisnorbiotin itself is not a primary tool in these assays, understanding its relationship with biotin is crucial for accurate experimental design and data interpretation.

Introduction to Proximity-Dependent Biotinylation

Proximity-dependent biotinylation techniques, such as BioID, TurboID, and miniTurboID, are powerful methods for identifying protein-protein interactions (PPIs) and mapping the composition of subcellular compartments in living cells.[1][2][3] These techniques utilize a promiscuous biotin ligase fused to a protein of interest ("bait"). When provided with biotin, the ligase generates reactive biotin intermediates that covalently label nearby proteins ("prey") within a nanometer-scale radius.[4][5] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[1][3]

A key advantage of this approach is its ability to capture weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[6] The labeling process occurs within the natural cellular environment, providing a snapshot of protein interactions in their native context.

The Significance of Biotin Metabolism and Bisnorbiotin

While biotin is the essential substrate for proximity labeling assays, its cellular metabolism can influence experimental outcomes. Biotin is catabolized in mammalian cells, with bisnorbiotin and biotin sulfoxide being its major metabolites.[7] Bisnorbiotin is formed through the beta-oxidation of the valeric acid side chain of biotin.[7]

It is important for researchers to be aware that high concentrations of biotin and its metabolites, including bisnorbiotin, can potentially interfere with immunoassays that utilize the biotin-streptavidin interaction for detection.[8][9] This is a critical consideration in clinical diagnostics and may have implications for certain cellular assays that rely on similar detection principles. However, in the context of proximity labeling, the primary concern is ensuring sufficient availability of biotin for the ligase while minimizing off-target effects. The direct impact of endogenous or exogenously generated bisnorbiotin on the efficiency of proximity labeling by enzymes like BirA* has not been extensively studied. Standard protocols rely on supplementing the cell culture medium with a high concentration of biotin to drive the labeling reaction.

Application: Mapping the Interactome of a Nuclear Protein using BioID

This section provides a detailed protocol for a typical BioID experiment to identify the interaction partners of a nuclear protein of interest (POI).

Experimental Workflow

The overall workflow for a BioID experiment involves several key stages, from generating the fusion protein to identifying the biotinylated interactors.

Detailed Protocol

1. Generation of a Stable Cell Line Expressing the POI-BioID Fusion Protein

-

Cloning: Subclone the cDNA of your protein of interest (POI) into a mammalian expression vector containing the promiscuous biotin ligase (e.g., pDEST53-BirA*-FLAG). Ensure the POI is in-frame with the ligase.

-

Transfection: Transfect the construct into a suitable mammalian cell line (e.g., HEK293T).

-

Selection: Select for stably expressing cells using the appropriate antibiotic.

-

Validation: Confirm the expression and correct localization of the fusion protein by Western blotting and immunofluorescence microscopy.

2. Biotin Labeling of Proximal Proteins

-

Cell Culture: Plate the stable cell line and a control cell line (expressing BioID alone) to achieve 70-80% confluency.

-

Biotin Addition: Add biotin to the culture medium to a final concentration of 50 µM.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

3. Cell Lysis and Protein Solubilization

-

Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.

-

Lysis: Resuspend the cell pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Sonication: Sonicate the lysate to shear DNA and ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

4. Affinity Purification of Biotinylated Proteins

-

Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer.

-

Binding: Incubate the clarified cell lysate with the prepared beads overnight at 4°C with gentle rotation.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes:

-

2 washes with wash buffer 1 (e.g., high salt buffer)

-

2 washes with wash buffer 2 (e.g., urea buffer)

-

2 washes with wash buffer 3 (e.g., high detergent buffer)

-

3 washes with ammonium bicarbonate

-

5. On-Bead Digestion and Mass Spectrometry

-

Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C.

-

Peptide Collection: Collect the supernatant containing the digested peptides.

-

Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

-

Protein Identification: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

-

Filtering and Quantification: Filter the identified proteins to remove common contaminants and quantify their relative abundance.

-

Interactome Analysis: Compare the identified proteins from the POI-BioID sample to the control sample to identify specific interaction partners.

Quantitative Data Summary

The success of a BioID experiment can be evaluated by the number and specificity of the identified proteins. The following table provides a representative summary of quantitative data from a hypothetical BioID experiment.

| Sample | Total Proteins Identified | Unique Proteins (vs. Control) | Bait Protein Peptide Count |

| POI-BioID | 850 | 150 | 125 |

| Control (BioID only) | 700 | N/A | 110 |

Note: The number of identified proteins can vary significantly depending on the bait protein, its expression level, and the sensitivity of the mass spectrometer.

Biotin Metabolism Pathway

Understanding the metabolic fate of biotin is important for researchers using biotin-dependent assays. The following diagram illustrates the simplified conversion of biotin to its major catabolite, bisnorbiotin.

Considerations for Drug Development Professionals